molecular formula C6H8N4 B15123723 Isonicotinimidohydrazide

Isonicotinimidohydrazide

Cat. No.: B15123723
M. Wt: 136.15 g/mol
InChI Key: SMBOKVZNCISDCP-UHFFFAOYSA-N
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Preparation Methods

4-Pyridinecarboximidicacid, hydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanopyridine with hydrazine hydrate under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Pyridinecarboximidicacid, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents and conditions used. Major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .

Comparison with Similar Compounds

4-Pyridinecarboximidicacid, hydrazide can be compared with other similar compounds, such as isoniazide and 4-Pyridinecarbohydrazide . While these compounds share structural similarities, 4-Pyridinecarboximidicacid, hydrazide is unique in its specific chemical properties and reactivity. For instance, its ability to form hydrazones and Schiff bases under specific conditions sets it apart from other related compounds .

Conclusion

4-Pyridinecarboximidicacid, hydrazide is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

N'-aminopyridine-4-carboximidamide

InChI

InChI=1S/C6H8N4/c7-6(10-8)5-1-3-9-4-2-5/h1-4H,8H2,(H2,7,10)

InChI Key

SMBOKVZNCISDCP-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=CC=C1/C(=N/N)/N

Canonical SMILES

C1=CN=CC=C1C(=NN)N

Origin of Product

United States

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